molecular formula C14H11F2NO2 B5692745 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide

2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B5692745
M. Wt: 263.24 g/mol
InChI Key: DJNSMERWAXNTAD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide, also known as FPhPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is composed of two fluorophenyl groups attached to an acetamide backbone.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide may also modulate the activity of ion channels, such as voltage-gated sodium and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. It has also been found to alleviate pain and reduce seizure activity in animal models of neuropathic pain and epilepsy, respectively. 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide is its potential therapeutic properties in the treatment of various neurological disorders. It is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide is that its exact mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets and pathways involved in its therapeutic effects.

Future Directions

There are several future directions for the research of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide. One area of focus could be the development of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide derivatives with improved potency and selectivity towards specific molecular targets. Another area of research could be the investigation of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide in combination with other drugs for the treatment of neurological disorders. Additionally, the potential use of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide as a diagnostic tool for the detection of inflammatory and pain-related conditions could also be explored.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide involves the reaction of 2-fluoroanisole and 4-fluoroaniline with acetic anhydride in the presence of pyridine as a catalyst. The resulting product is then purified through recrystallization using a suitable solvent. The yield of 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide obtained through this method is around 70%.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-5-7-11(8-6-10)17-14(18)9-19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNSMERWAXNTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-fluorophenyl)acetamide

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